An In-Depth Technical Guide to 6-Chloro-5-methoxypyridine-3-carbaldehyde
An In-Depth Technical Guide to 6-Chloro-5-methoxypyridine-3-carbaldehyde
CAS Number: 1060801-67-3
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and bioactive molecules.[1][2] Its inherent electronic properties, capacity for hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Within this context, 6-Chloro-5-methoxypyridine-3-carbaldehyde emerges as a highly valuable, yet specialized, building block for medicinal chemists and drug development professionals.
This technical guide provides a comprehensive overview of 6-Chloro-5-methoxypyridine-3-carbaldehyde, including its core chemical and physical properties, a detailed examination of its plausible synthetic routes, and its applications as a key intermediate in the synthesis of complex molecular architectures.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The properties of 6-Chloro-5-methoxypyridine-3-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1060801-67-3 | Internal Data |
| Molecular Formula | C₇H₆ClNO₂ | Internal Data |
| Molecular Weight | 171.58 g/mol | Internal Data |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from related compounds |
Spectroscopic Analysis: A Predictive Overview
While specific, publicly available spectra for 6-Chloro-5-methoxypyridine-3-carbaldehyde are limited, we can predict its characteristic spectroscopic signatures based on the analysis of structurally similar compounds.[3][4][5][6]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the methoxy group protons (a singlet around 3.8-4.2 ppm), and the two aromatic protons on the pyridine ring. The positions of these aromatic protons will be influenced by the electron-withdrawing and donating effects of the substituents.
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (typically in the range of 185-200 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts dictated by the substitution pattern. The methoxy carbon will resonate in the upfield region (around 55-65 ppm).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde group (around 1690-1715 cm⁻¹). Other notable absorptions will include C-H stretching and bending frequencies for the aromatic and methoxy groups, as well as C-O and C-Cl stretching vibrations.
Synthesis of 6-Chloro-5-methoxypyridine-3-carbaldehyde: A Mechanistic Perspective
A likely precursor for this synthesis is a suitably substituted pyridine. The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).
Proposed Synthetic Workflow
The synthesis of 6-Chloro-5-methoxypyridine-3-carbaldehyde can be envisioned as a multi-step process, likely starting from a more readily available pyridine derivative. A potential, though unconfirmed, route could involve the formylation of a pre-existing 2-chloro-3-methoxypyridine.
Diagram: Proposed Vilsmeier-Haack Synthesis
Caption: A plausible synthetic pathway to the target molecule via the Vilsmeier-Haack reaction.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a hypothetical representation of how the synthesis might be carried out, based on general procedures for Vilsmeier-Haack reactions on heterocyclic systems. This should be considered a starting point for experimental design and optimization.
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Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. To this, add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the resulting mixture at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
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Formylation: Dissolve the starting material, 2-chloro-3-methoxypyridine, in a suitable solvent (e.g., additional DMF or a chlorinated solvent). Add this solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature (typically 0-10°C).
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Reaction Progression: After the addition is complete, slowly warm the reaction mixture to an elevated temperature (e.g., 60-90°C) and maintain it for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a neutral or slightly basic pH is achieved. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 6-Chloro-5-methoxypyridine-3-carbaldehyde.
Applications in Drug Discovery and Development
Pyridine-3-carbaldehyde derivatives are widely recognized as versatile intermediates in the synthesis of pharmaceuticals.[8][9] The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The chloro and methoxy substituents on the pyridine ring of the title compound offer additional points for modification and can significantly influence the biological activity of the final products.
While specific examples of marketed drugs derived directly from 6-Chloro-5-methoxypyridine-3-carbaldehyde are not prominent in the public domain, its structural motifs are present in a range of biologically active compounds. Its utility lies in its potential as a key building block in the synthesis of novel therapeutic agents targeting a wide array of diseases. The combination of a reactive aldehyde group with a substituted pyridine core makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Pyridine derivatives, in general, have shown a broad spectrum of biological activities, including but not limited to, anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Chloro-5-methoxypyridine-3-carbaldehyde. While a specific safety data sheet (SDS) for this compound may not be universally available, general guidelines for handling halogenated aromatic aldehydes should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-5-methoxypyridine-3-carbaldehyde represents a strategically important, yet underexplored, building block in the field of medicinal chemistry. Its unique combination of a reactive aldehyde functionality and a substituted pyridine core provides a versatile platform for the synthesis of novel and complex molecules with potential therapeutic applications. While detailed synthetic and application data in the public domain is sparse, the principles of established organic reactions, such as the Vilsmeier-Haack formylation, provide a clear and logical path to its synthesis. As the demand for novel chemical entities in drug discovery continues to grow, the importance of specialized intermediates like 6-Chloro-5-methoxypyridine-3-carbaldehyde is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.
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